molecular formula C17H17N3O B2461611 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one CAS No. 1410018-54-0

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2461611
CAS No.: 1410018-54-0
M. Wt: 279.343
InChI Key: RPQDFWLDFGGRKB-LBPRGKRZSA-N
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Description

Chemical Classification and Nomenclature

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone family of heterocyclic compounds, specifically classified as a dihydroquinazolinone derivative. The International Union of Pure and Applied Chemistry (IUPAC) name accurately reflects its complex structure featuring a dihydroquinazolin-4-one core with a (1S)-1-phenylethyl substituent connected via an amino methyl linkage.

This compound is registered in chemical databases with several synonyms that highlight its structural features:

  • 4(1H)-Quinazolinone, 2-[[[(1S)-1-phenylethyl]amino]methyl]-
  • 2-[[[(1S)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one
  • 1410018-54-0 (CAS Registry Number)

The compound represents a specific chiral derivative within the broader class of 2-substituted dihydroquinazolinones, with the stereogenic center in the (S) configuration at the 1-phenylethyl moiety, contributing to its unique chemical identity and potential biological properties.

Historical Development of Quinazolinone Research

The historical trajectory of quinazolinone chemistry began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. The bicyclic product was initially called bicyanoamido benzoyl until a more systematic nomenclature was adopted in 1885.

The name "quinazoline" was proposed by Widdege to denote the 1,3-benzodiazine system, acknowledging its isomeric relationship with other known heterocycles such as cinnoline and quinoxaline. The preparation of the quinazoline core structure came later when Bischler and Lang obtained it by decarboxylation of the 2-carboxy derivative, with Gabriel subsequently devising a more satisfactory synthesis in 1903.

A significant milestone in quinazolinone research occurred in 1946 with the isolation of the alkaloid febrifugine as the main active constituent of a traditional Chinese antimalarial plant, Ch'ang Shan. The subsequent identification of its structure as a 4-quinazolinone derivative gave tremendous impetus to the synthesis and biological screening of numerous quinazolinone derivatives, revealing their diverse biological activities including antimalarial, hypnotic, anticonvulsant, diuretic, antihypertensive, anti-inflammatory, and analgesic properties.

Significance in Heterocyclic Chemistry

Quinazolinones represent a fundamentally important class within heterocyclic chemistry due to their unique structural features and versatile chemical properties. The basic quinazoline structure consists of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring containing two nitrogen atoms at positions 1 and 3.

The quinazoline skeleton is considered a privileged structure in medicinal chemistry, serving as an important pharmacophore in drug discovery. This designation stems from its presence in numerous biologically active compounds and its ability to interact with multiple biological targets. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, underscoring the significance of this heterocyclic system.

Within the realm of heterocyclic chemistry, quinazolinones are particularly notable for their:

  • Structural diversity and versatility that allows for various substitution patterns
  • Capacity to engage in multiple types of intermolecular interactions through hydrogen bonding, π-stacking, and coordination with metals
  • Presence in natural products and pharmaceutically active compounds
  • Rich reactivity profile enabling diverse synthetic transformations

The this compound molecule exemplifies how this scaffold can be functionalized with specific substituents to create compounds with potentially valuable chemical and biological properties.

Molecular Identity and Basic Parameters

This compound is characterized by the following molecular parameters that define its chemical identity and properties:

Parameter Value
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS Registry Number 1410018-54-0
PubChem CID 135612862
Standard InChI InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m0/s1
InChI Key RPQDFWLDFGGRKB-LBPRGKRZSA-N
SMILES O=C2/N=C(\Nc1c2cccc1)CNC@HC
Physical Appearance Typically a crystalline solid

The molecular structure features a dihydroquinazolin-4-one core with an aminomethyl group at position 2, which is connected to a (1S)-1-phenylethyl group. The compound contains three nitrogen atoms and one oxygen atom, with the oxygen forming part of the carbonyl group in the quinazolinone ring. The stereogenic center at the 1-phenylethyl moiety has the (S) absolute configuration, which may influence its three-dimensional arrangement and potential biological interactions.

Position within Dihydroquinazolinone Research Framework

This compound represents a specific example within the broader research framework of dihydroquinazolinones, which have attracted significant scientific interest due to their diverse biological activities and synthetic accessibility.

Dihydroquinazolinones as a class have been extensively investigated for their potential therapeutic applications, including:

  • Anticancer properties: Studies have demonstrated that various dihydroquinazolinone derivatives possess antiproliferative and tumor-inhibiting capabilities. Research has identified these compounds as potential inhibitors of tubulin depolymerization and poly(ADP-ribose) polymerase-1, mechanisms relevant to cancer treatment.

  • Antimalarial activity: Research has shown that certain dihydroquinazolinones can inhibit the proliferation of both blood and liver stage malaria parasites. For example, 2-(p-bromophenyl)-3-(2-(diethylamino)ethyl)-2,3-dihydroquinazolin-4(1H)-one demonstrated excellent potency against liver stage Plasmodium berghei ANKA and blood stage Plasmodium falciparum 3D7 parasites with EC50 values of 0.46 μM and 0.34 μM, respectively. Structure-activity relationship studies revealed that liver stage activity for this compound class requires a 3-dialkyl amino ethyl group.

  • Enzyme inhibition: Recent investigations have revealed that specific 7,8-dihydroquinazolinone derivatives can act as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Some compounds exhibited inhibitory activity in the nanomolar range with favorable physicochemical properties suggesting drug-likeness.

  • Antimicrobial properties: Various dihydroquinazolinone derivatives have demonstrated antibacterial and antifungal activities, expanding their potential therapeutic applications.

The synthesis of dihydroquinazolinones has been achieved through various methods, including one-pot three-component coupling reactions involving isatoic anhydride, amines, and aldehydes. These synthetic approaches can be performed using different catalysts such as magnetic Fe3O4 nanoparticles or even under catalyst-free conditions in water as an environmentally benign medium.

Properties

IUPAC Name

2-[[[(1S)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQDFWLDFGGRKB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and (1S)-1-phenylethylamine.

    Condensation Reaction: The first step involves the condensation of 2-aminobenzamide with (1S)-1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under reflux conditions to form the quinazolinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced forms of the compound, and various substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Cancer Treatment :
    • Mechanism of Action : The compound inhibits JNK activity, which can lead to decreased cell proliferation and increased apoptosis in cancer cells. Research indicates that targeting JNK pathways may enhance the efficacy of existing chemotherapy agents.
    • Case Studies : A study demonstrated that derivatives of this compound exhibited significant anti-tumor activity in various cancer cell lines, suggesting its potential as an adjuvant therapy in oncology .
  • Neuroprotection :
    • Role in Neurodegenerative Diseases : JNK signaling is also involved in neuroinflammation and neuronal cell death. The compound's ability to inhibit JNK could provide neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease.
    • Research Findings : Experimental models have shown that this compound can reduce neuroinflammatory markers and improve cognitive functions in animal models of neurodegeneration .
  • Inflammatory Disorders :
    • Therapeutic Potential : Given its mechanism as a JNK inhibitor, the compound may also be effective in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.
    • Clinical Implications : Studies have indicated that administration of this compound leads to reduced inflammatory cytokine production and improved clinical outcomes in models of inflammation .

Table 1: Summary of Biological Activities

Application AreaMechanismObserved EffectsReference
Cancer TreatmentJNK inhibitionDecreased proliferation
NeuroprotectionAnti-inflammatory effectsImproved cognition
Inflammatory DisordersCytokine modulationReduced inflammation

Mechanism of Action

The mechanism of action of 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1S)- vs. (1R)-Phenylethyl Derivatives

The R-enantiomer, 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one (CAS 1406392-75-3), shares identical molecular formula and predicted physicochemical properties (e.g., molar mass, density) with the S-enantiomer. However, stereochemical differences may lead to divergent biological activities. For example:

  • Binding affinity : Enantiomers often exhibit distinct interactions with chiral targets. For instance, (S)-configured phenylethylamine derivatives typically show higher affinity for dopamine receptors than their R-counterparts .
Property S-Enantiomer R-Enantiomer
Molecular Formula C₁₇H₁₇N₃O C₁₇H₁₇N₃O
Molar Mass (g/mol) 279.34 279.34
Predicted pKa ~6.21 ~6.21
Stereochemical Configuration (1S) (1R)
Quinazolinone Derivatives with Varied Substituents

a. 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Structural differences: Substitution at the 3-position with a 2-ethylphenyl group instead of the aminomethyl-phenylethyl chain.
  • Reduced hydrogen-bonding capacity compared to the amino-methyl group in the target compound .

b. 3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-4-oxo-1,2,3,4-tetrahydroquinazoline-1-carbaldehyde

  • Structural differences : Incorporation of a hydroxymethyl-methoxyphenyl group and a carbaldehyde moiety.
  • Impact on properties: Enhanced solubility due to polar hydroxymethyl and methoxy groups. Potential for covalent binding via the aldehyde group, which is absent in the target compound .
Functional Analogues: Phenylethylamine-Containing Compounds

2-[(S)-Phenyl-{[(1S)-1-phenylethyl]amino}methyl]phenol (Compound 6c)

  • Structural differences: Additional phenolic hydroxyl group and a benzyl moiety.
  • Key data :
    • Optical rotation : [α]D = +132.8° (CHCl₃), indicating strong chirality.
    • NMR shifts : Aromatic protons resonate at δ 6.77–7.45 ppm, similar to the target compound’s aromatic region .
  • Biological relevance: Phenolic groups often enhance antioxidant activity, which is absent in the target compound.

Research Implications

  • Stereochemistry : The (1S)-configuration is likely critical for interactions with chiral biological targets, necessitating enantioselective synthesis .
  • Substituent effects : Hydrophobic groups (e.g., ethylphenyl) may improve pharmacokinetics but reduce solubility, whereas polar groups (e.g., hydroxymethyl) enhance solubility but limit blood-brain barrier penetration .

Biological Activity

2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one, also known as compound 1410018-54-0, is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. The compound features a unique structure that combines a quinazolinone core with a phenylethylamine moiety, which is significant in medicinal chemistry due to its diverse biological properties.

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 1410018-54-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative effects against different cancer cell lines. The following sections summarize key findings from recent research.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit significant antiproliferative activity against several human cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.50
MDA-MB-231 (Breast)0.82
HeLa (Cervical)0.95
A2780 (Ovarian)3.58
K562 (Leukemia)>7.10

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound showed the highest potency against breast cancer cell lines compared to other tested lines.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways associated with cell growth and apoptosis. The exact molecular targets remain an area for further investigation, but preliminary studies suggest that it may influence enzymes or receptors involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of quinazoline derivatives has been crucial for optimizing their biological activity. For instance, modifications on the phenyl ring and variations in the amino substituents have been shown to significantly affect the antiproliferative potency of these compounds.

Key Findings:

  • Substituent Variations : Compounds with electron-donating groups on the phenyl ring typically exhibit enhanced activity.
  • Positioning of Amino Groups : The location and nature of amino substituents can either enhance or diminish biological activity, indicating a delicate balance in structural modifications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • A study evaluated the effect of this compound on MCF-7 cells, revealing an IC50 of 0.50 μM, suggesting potent antiproliferative effects and potential for further development as a therapeutic agent .
  • In Vivo Models :
    • Preliminary in vivo studies using chick chorioallantoic membrane assays demonstrated significant tumor growth inhibition when treated with this compound, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, anthranilic acid derivatives are often used as starting materials, followed by thiolation or hydrazine-mediated steps to form the quinazolinone core . Optimization involves adjusting solvent polarity (e.g., DMF for reflux), temperature (e.g., 80–100°C for cyclization), and catalyst selection (e.g., acid/base catalysis for regioselectivity). Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by NMR and MS .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry, particularly the (1S)-phenylethylamino moiety. Diffraction data (e.g., R factor ≤ 0.062) must be analyzed using software like SHELX for structure refinement . Complementary techniques include 1^1H/13^{13}C NMR for functional group verification and circular dichroism (CD) to assess enantiopurity. Computational methods (e.g., DFT) can validate experimental findings .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism. For example, H1-antihistaminic activity can be assessed via histamine-induced contraction models in isolated guinea pig ileum . Dose-response curves (IC50_{50}) and selectivity ratios (vs. related receptors) should be calculated. Parallel cytotoxicity screening (e.g., MTT assay) ensures therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the quinazolinone core and phenylethylamine side chain. For instance, introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to enhance receptor binding affinity. Use QSAR models to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity data. Validate predictions via synthesis and in vitro testing, prioritizing derivatives with >10-fold potency improvements .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer : Reconcile discrepancies by refining docking parameters (e.g., grid box size, ligand flexibility) and validating force fields (e.g., AMBER vs. CHARMM). Perform molecular dynamics (MD) simulations (≥100 ns) to assess protein-ligand stability under physiological conditions. Experimental validation via SPR (surface plasmon resonance) can measure binding kinetics (kon_{on}/koff_{off}) to confirm computational findings .

Q. How can ecological risk assessments be conducted for this compound?

  • Methodological Answer : Follow tiered testing per OECD guidelines. Phase 1: Determine environmental persistence (hydrolysis/photolysis half-life) and bioaccumulation potential (logKow_{ow}). Phase 2: Acute toxicity assays (e.g., Daphnia magna EC50_{50}) and chronic studies (algal growth inhibition). Phase 3: Model fate in abiotic compartments (soil, water) using fugacity models. Integrate data to calculate risk quotients (RQ = PEC/PNEC) .

Q. What advanced catalytic methods can enhance the enantioselective synthesis of this compound?

  • Methodological Answer : Employ asymmetric catalysis, such as chiral Brønsted acids (e.g., phosphoric acids) or organocatalysts (e.g., proline derivatives), to control stereochemistry during key steps like imine formation. Optimize enantiomeric excess (ee) via solvent screening (e.g., toluene for steric effects) and catalyst loading (0.5–5 mol%). Monitor ee via chiral HPLC or NMR with chiral shift reagents .

Data Analysis & Experimental Design

Q. How should researchers design a multi-year study to investigate this compound’s environmental fate?

  • Methodological Answer : Adopt a split-plot design with repeated measures. Assign environmental compartments (soil, water, air) as main plots, subplots for abiotic factors (pH, temperature), and sub-subplots for sampling timepoints (seasonal intervals). Use LC-MS/MS for trace-level quantification. Apply ANOVA to identify significant interactions (e.g., pH × temperature on degradation rates) .

Q. What statistical approaches are suitable for analyzing conflicting bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis using fixed/random-effects models to pool data from heterogeneous studies. Assess bias via funnel plots and heterogeneity via I2^2 statistics. Sensitivity analysis can identify outliers, while subgroup analysis (e.g., cell type, assay protocol) clarifies confounding variables. Bayesian networks may infer causal relationships between structural features and activity .

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